molecular formula C12H14O B2999694 (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1823878-57-4

(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol

Cat. No.: B2999694
CAS No.: 1823878-57-4
M. Wt: 174.243
InChI Key: PUDLKQMQGJHXDA-UHFFFAOYSA-N
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Description

(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is a sophisticated chemical building block designed for advanced drug discovery and development. This compound features the bicyclo[1.1.1]pentane (BCP) moiety, a renowned three-dimensional bioisostere used to replace para -substituted benzene rings in lead molecules . The integration of the rigid BCP cage with a versatile benzyl alcohol handle makes this reagent particularly valuable for constructing novel active pharmaceutical ingredients (APIs) with improved properties. The primary research value of this compound lies in its application as a phenyl ring replacement. Substituting a flat benzene ring with a three-dimensional BCP unit can dramatically improve key physicochemical properties of drug candidates. Peer-reviewed studies have demonstrated that this bioisosteric replacement can lead to enhanced aqueous solubility, increased metabolic stability, reduced nonspecific binding, and improved cell membrane permeability while maintaining potent biological activity . The BCP group accurately mimics the 180° exit vector of a para -substituted arene, albeit with an approximately 1 Å shorter distance between bridgehead substituents, which can be favorable for probing new areas of a protein binding pocket . The hydroxymethyl group on the phenyl ring provides a critical functionalization site for further synthetic elaboration. Researchers can readily oxidize this group to an aldehyde or carboxylic acid, or use it to form ether and ester derivatives. More commonly, it serves as a linker for amide bond formation, enabling the direct conjugation of the BCP-phenyl hybrid to other pharmacophores or fragments. This allows medicinal chemists to efficiently explore structure-activity relationships (SAR) and generate targeted compound libraries. This compound is offered For Research Use Only. It is intended for use by qualified researchers in laboratory settings for the sole purpose of chemical and pharmaceutical R&D, and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDLKQMQGJHXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol typically involves the functionalization of the BCP core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of substituted BCP derivatives . This method involves the use of radical reactions to introduce various substituents onto the BCP core. Industrial production methods for this compound are still under development, but the scalability of these synthetic routes is a key focus .

Chemical Reactions Analysis

(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid .

Mechanism of Action

The mechanism of action of (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is primarily related to its ability to interact with various molecular targets due to its unique three-dimensional structure. The BCP core can enhance the binding affinity and selectivity of the compound for specific targets, thereby improving its efficacy. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[1.1.1]pentane Core

Fluorinated Derivatives
  • This derivative is part of SpiroChem AG’s catalog (SPC-a836), indicating its relevance in fluorinated drug analogs .
Methoxy-Substituted Analogs
  • Bicyclo[1.1.1]pentane-1,3-diylbis(bis(4-methoxyphenyl)methanol) (Compound 15, C₃₄H₃₆O₆; MW: 564.65 g/mol): This dimeric compound features methoxy groups on the phenyl rings, enhancing solubility due to the electron-donating nature of methoxy substituents. Synthesized via Grignard reaction, it demonstrates the versatility of BCP cores in forming complex architectures .

Functional Group Modifications

Pyrrolidine-Modified Derivatives
  • (3-(Pyrrolidin-1-ylmethyl)bicyclo[1.1.1]pentan-1-yl)methanol: This compound (MW: 181.28 g/mol) was used in hydrogen-borrowing C-alkylation reactions to synthesize tertiary alcohols. The pyrrolidine group introduces basicity, facilitating interactions in catalytic processes .
Trifluoromethyl-Containing Analogs
  • (2R)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Hydrochloride (C₈H₁₁ClF₃NO₂; MW: 245.63 g/mol): The trifluoromethyl group enhances lipophilicity and metabolic resistance. This compound, part of American Elements’ catalog, highlights BCP’s utility in chiral drug design .

Non-BCP Structural Analogs

Phenyl Methanol Derivatives
  • 1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3; C₁₀H₁₄O; MW: 150.22 g/mol): A linear analog lacking the BCP group, this compound serves as a comparator for assessing the impact of BCP’s three-dimensionality on properties like solubility and ADME .
Cubane Derivatives
  • Its synthesis and applications are distinct due to cubane’s unique geometry .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Solubility & Polarity
(4-(BCP)phenyl)methanol 174.243 -CH₂OH, BCP Moderate polarity; enhanced by BCP strain
(4-(3-F-BCP)phenyl)methanol 192.233 -CH₂OH, 3-F-BCP Increased polarity due to F
BCP-1,3-diylbis(bis(4-OMePh)methanol) 564.65 -OCH₃, BCP High solubility from OMe groups

Biological Activity

The compound (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is a bicyclic organic molecule that combines a bicyclo[1.1.1]pentane structure with a phenolic hydroxymethyl group. This unique architecture enhances its potential in medicinal chemistry, particularly as a bioisostere for traditional aromatic compounds, improving pharmacokinetic properties while retaining or enhancing biological activity.

Structural Characteristics

The structure of this compound allows for various interactions with biological targets due to its rigid bicyclic framework and reactive hydroxymethyl group. The rigidity of the bicyclo[1.1.1]pentane moiety contributes to improved metabolic stability and solubility compared to conventional phenyl rings.

Biological Activity

Research has demonstrated that bicyclo[1.1.1]pentane derivatives exhibit promising biological properties, including:

  • Anti-inflammatory Effects : Bicyclo[1.1.1]pentane derivatives have shown significant anti-inflammatory activity by modulating pathways such as NFκB, which is crucial in inflammatory responses .
  • Enzyme Inhibition : The incorporation of the bicyclo[1.1.1]pentane moiety has been linked to enhanced inhibition of enzymes like IDO1, which plays a role in immune regulation and cancer therapy .
  • Improved Pharmacokinetics : Several studies indicate that compounds featuring this bicyclic structure exhibit better oral bioavailability and metabolic stability than their phenolic counterparts .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a series of BCP-containing compounds on human monocyte cell lines (THP-1). The compound BCP-sLXm was found to significantly reduce LPS-induced NFκB activity by approximately 50%, indicating its potential as an anti-inflammatory agent .

Case Study 2: Enzyme Inhibition

In another investigation, the replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane motif led to the discovery of compounds with improved passive permeability and aqueous solubility, resulting in enhanced oral absorption characteristics in mouse models . This modification was crucial for developing potent γ-secretase inhibitors.

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (nM)Remarks
BCP-sLXmAnti-inflammatory< 10Significant reduction in cytokine release
Compound 3Enzyme Inhibition3.1Improved pharmacokinetic profile
Compound 4-aIDO1 Inhibition121Excellent selectivity and stability

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors.
  • Steric Effects : The bulky bicyclic structure may induce conformational changes in target proteins, enhancing binding affinity.

Q & A

Q. Table 1: Key Reagents and Conditions

StepReagents/ConditionsPurposeYield
AlkylationBCP, AlCl₃, DCM, 0°C → RTBCP-aryl coupling~60%
ReductionNaBH₄, MeOH, 0°C → RTKetone → alcohol~85%

How are spectroscopic contradictions resolved during structural characterization?

Advanced Research Question
Discrepancies in NMR or HRMS data arise from BCP’s rigid structure and symmetry. For example:

  • ¹³C NMR : The BCP bridgehead carbons appear as singlets (δ 45–50 ppm), while aryl carbons show splitting due to coupling .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₂H₁₄O, expected m/z = 174.1045; deviations >5 ppm suggest impurities .
    Resolution : Compare experimental data with computational predictions (e.g., DFT-optimized structures) and cross-validate via 2D NMR (COSY, HSQC) .

How does the BCP moiety influence pharmacokinetic properties compared to phenyl groups?

Advanced Research Question
BCP serves as a non-classical bioisostere for phenyl rings, offering:

  • Enhanced solubility : Reduced π-stacking due to BCP’s three-dimensionality lowers logP by ~0.5 units .
  • Metabolic stability : Resistance to cytochrome P450 oxidation, increasing half-life in vitro (e.g., t₁/₂ >6 hrs vs. phenyl’s 2 hrs) .
    Data : BCP analogues show 3–5× improved permeability in Caco-2 assays compared to phenyl counterparts .

What safety protocols are critical when handling this compound?

Basic Research Question
While no specific SDS exists for this compound, general guidelines for bicyclic alcohols apply:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS P305+P351+P338) .
  • Ventilation : Use fume hoods due to potential volatility (GHS P403+P233) .
  • Waste disposal : Incinerate via approved facilities (GHS P501) .

How can computational modeling predict reactivity in drug design?

Advanced Research Question

  • Docking studies : BCP’s rigidity improves binding entropy by reducing conformational flexibility. MD simulations show ~20% stronger binding to hydrophobic pockets vs. phenyl .
  • QSAR models : Hammett σ⁺ values for BCP (σ⁺ = −0.03) indicate electron-donating effects, guiding substituent selection for target engagement .

Q. Table 2: Computational Parameters

PropertyBCPPhenyl
Solubility (mg/mL)0.150.08
Polar Surface Area (Ų)20.70
Predicted logD2.12.6

What methods achieve enantiomeric purity in BCP-containing alcohols?

Advanced Research Question
Chiral resolution is challenging due to BCP’s symmetry. Strategies include:

  • Biocatalysis : Use Daucus carota cells for asymmetric reduction of ketone precursors, achieving >90% ee (S)-enantiomer .
  • Chiral chromatography : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA gradients .

How do pH and temperature affect compound stability in biological assays?

Basic Research Question

  • pH stability : Degrades rapidly at pH <3 (t₁/₂ = 2 hrs) due to acid-catalyzed ether cleavage. Buffers (pH 7.4) maintain >90% stability over 24 hrs .
  • Thermal stability : Decomposes above 150°C (TGA data). Store at −20°C under argon to prevent oxidation .

What in vitro models evaluate its neuroprotective potential?

Advanced Research Question

  • ALS models : Primary motor neurons treated with SOD1-G93A aggregates show 30% reduced apoptosis at 10 μM .
  • Enzyme assays : Inhibits ER stress markers (e.g., CHOP, BiP) in HEK293T cells under tunicamycin-induced stress .

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